
beta-Chlorophenethyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Chlorophenethyl chloroformate: is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of chloroformic acid and is characterized by the presence of a chloroformate group attached to a beta-chlorophenethyl moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Chlorophenethyl chloroformate can be synthesized through the reaction of beta-chlorophenethyl alcohol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled. The use of automated systems ensures the precise addition of reactants and the maintenance of optimal temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Beta-Chlorophenethyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: The compound can be reduced to form beta-chlorophenethyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed:
Substitution: Carbamates or carbonates depending on the nucleophile.
Hydrolysis: Beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: Beta-chlorophenethyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Beta-Chlorophenethyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the protection of hydroxyl and amino groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
Beta-Chlorophenethyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The chloroformate group is highly reactive and can form stable carbamate or carbonate linkages with amines or alcohols, respectively. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Methyl chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and applications.
Ethyl chloroformate: Another chloroformate ester with similar uses but different physical properties.
Benzyl chloroformate: Used for the protection of amino groups in peptide synthesis.
Uniqueness: Beta-Chlorophenethyl chloroformate is unique due to the presence of the beta-chlorophenethyl group, which imparts distinct reactivity and properties compared to other chloroformate esters. This uniqueness makes it valuable in specific synthetic applications where other chloroformates may not be suitable.
Propiedades
Número CAS |
84697-16-5 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
(2-chloro-2-phenylethyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
OTRYZZCHZJTDCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


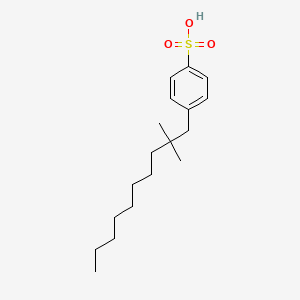
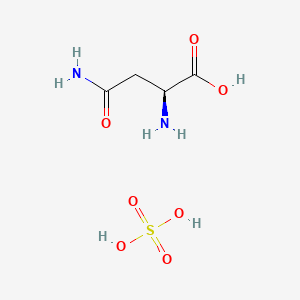

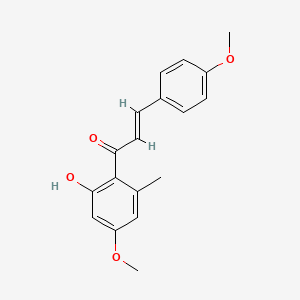

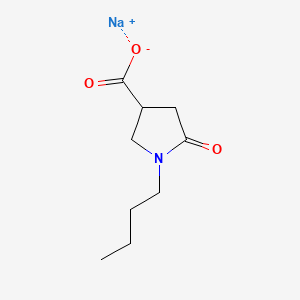
![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
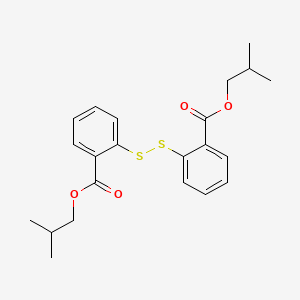
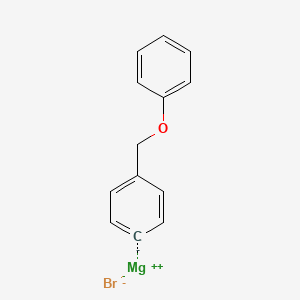
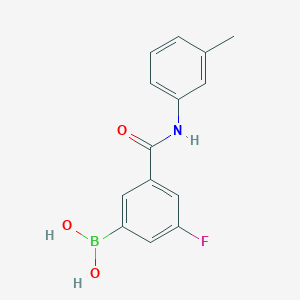

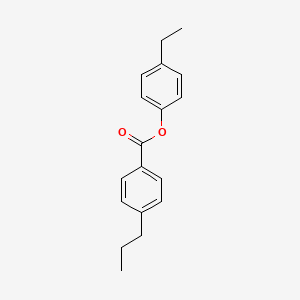
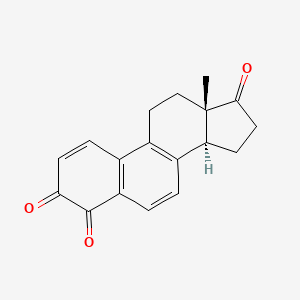
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)
